

Spectroscopic and Synthetic Elucidation of 3-((4-Bromophenyl)sulfonyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-((4-Bromophenyl)sulfonyl)azetidine

Cat. No.: B1377540

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for the novel azetidine derivative, **3-((4-Bromophenyl)sulfonyl)azetidine**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogues and established synthetic methodologies to provide a robust resource for researchers in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-((4-Bromophenyl)sulfonyl)azetidine**. These predictions are based on the analysis of known spectroscopic data for similar compounds, including 1-((4-bromophenyl)sulfonyl)azetidine and other 3-substituted azetidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~7.85	d	2H	Ar-H (ortho to SO ₂)	~8.5
~7.75	d	2H	Ar-H (meta to SO ₂)	~8.5
~4.30 - 4.20	m	1H	CH-SO ₂	
~4.10 - 4.00	m	2H	Azetidine CH ₂	
~3.90 - 3.80	m	2H	Azetidine CH ₂	
~2.5 (variable)	br s	1H	NH	

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~139.0	Ar-C (ipso to SO ₂)
~132.5	Ar-CH (meta to SO ₂)
~129.0	Ar-CH (ortho to SO ₂)
~128.0	Ar-C (ipso to Br)
~60.0	CH-SO ₂
~52.0	Azetidine CH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

Technique	Predicted [M+H] ⁺ (m/z)	Key Fragmentation Patterns
ESI-MS	275.9/277.9	Loss of SO ₂ (-64), cleavage of the azetidine ring, fragmentation of the bromophenyl group.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3350	N-H stretch
~3080	Ar C-H stretch
~2950	Aliphatic C-H stretch
~1340	Asymmetric SO ₂ stretch
~1160	Symmetric SO ₂ stretch
~1080	C-N stretch
~820	para-substituted Ar C-H bend
~570	C-S stretch

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of **3-((4-Bromophenyl)sulfonyl)azetidine**. This procedure is adapted from established methods for the synthesis of substituted azetidines.

Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine

Materials:

- Azetidin-3-ol hydrochloride

- 4-Bromophenylsulfonyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

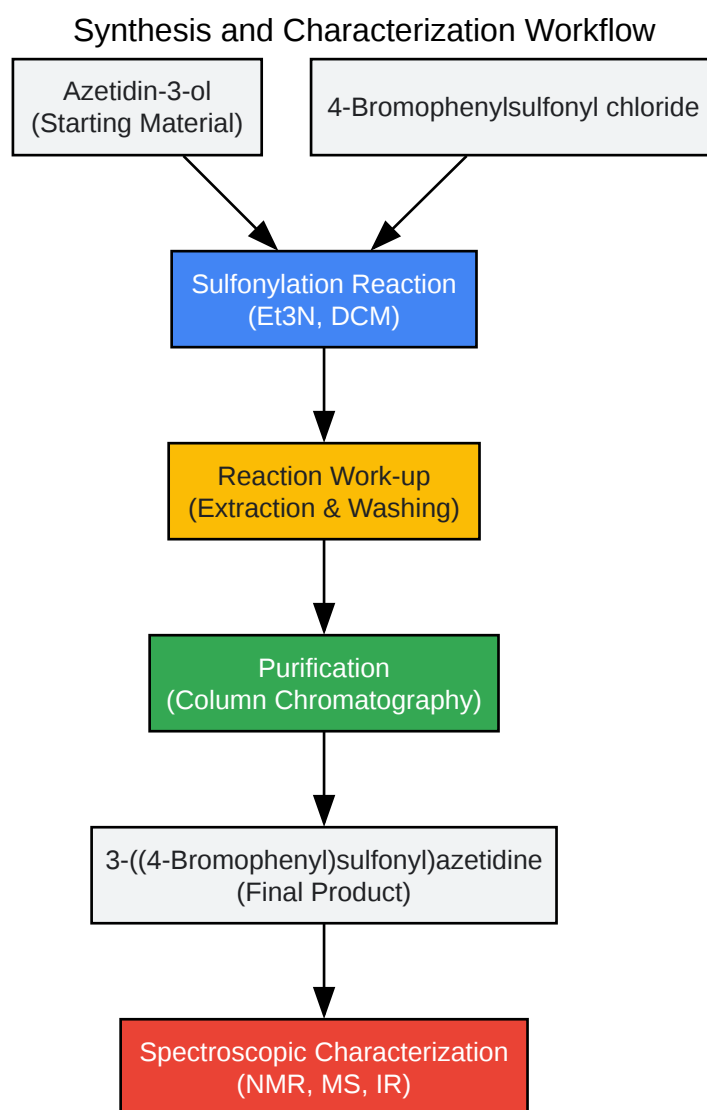
- Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate until the pH reaches ~9-10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol. Use the crude product immediately in the next step.
- Sulfonylation: Dissolve the crude azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in an ice bath. Add triethylamine (1.2 eq) dropwise. To this solution, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica

gel using a gradient of ethyl acetate in hexanes to afford the pure **3-((4-bromophenyl)sulfonyl)azetidine**.

- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of **3-((4-Bromophenyl)sulfonyl)azetidine**.



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Caption: Synthetic and characterization workflow for **3-((4-Bromophenyl)sulfonyl)azetidine**.

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